molecular formula C9H18FNO2 B1403592 Tert-butyl (2-fluoro-2-methylpropyl)carbamate CAS No. 879001-62-4

Tert-butyl (2-fluoro-2-methylpropyl)carbamate

Cat. No. B1403592
M. Wt: 191.24 g/mol
InChI Key: BIKDNHYZWWVOIY-UHFFFAOYSA-N
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Description

Tert-butyl (2-fluoro-2-methylpropyl)carbamate is a chemical compound with the molecular formula C9H18FNO2 . It has a molecular weight of 191.25 . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for Tert-butyl (2-fluoro-2-methylpropyl)carbamate is 1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12) . The InChI key is BIKDNHYZWWVOIY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Tert-butyl (2-fluoro-2-methylpropyl)carbamate has a storage temperature of 2-8°C . The physical form of the compound is a white to yellow solid .

Scientific Research Applications

Synthesis and Chemical Applications

  • Intermediate in Biologically Active Compounds : Zhao et al. (2017) reported that compounds similar to tert-butyl (2-fluoro-2-methylpropyl)carbamate are important intermediates in the synthesis of biologically active compounds like osimertinib. They established a rapid synthetic method with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

  • Metalation and Alkylation Studies : Ortiz et al. (1999) explored the reaction of tert-butyl carbamate derivatives with lithium powder and various electrophiles. This study provided insights into the functionalization of carbamates and subsequent deprotection to yield substituted 1,2-diols (Ortiz, Guijarro, & Yus, 1999).

  • Chemoselective Transformation : Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of amino protecting groups using tert-butyldimethylsilyl carbamates. This novel species, activated with fluoride ion, reacts with various electrophiles to yield N-ester type compounds in high yield (Sakaitani & Ohfune, 1990).

Applications in Drug Synthesis

  • Synthesis of Antioxidants : Pan, Liu, and Lau (1998) synthesized new antioxidants containing hindered phenol groups by reacting isocyanates with tert-butyl carbamates. These antioxidants showed enhanced thermal stability and effectiveness in protecting polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).

  • Palladium-Catalyzed Amidation : Qin et al. (2010) investigated the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides. This method resulted in the formation of desired compounds in moderate to excellent yields, highlighting its utility in complex organic syntheses (Qin et al., 2010).

Crystal Structure and Molecular Interactions

Safety And Hazards

The safety information for Tert-butyl (2-fluoro-2-methylpropyl)carbamate includes several hazard statements: H302, H315, H320, and H335 . The precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

tert-butyl N-(2-fluoro-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKDNHYZWWVOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-fluoro-2-methylpropyl)carbamate

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 2-hydroxy-2-methylpropylcarbamate (19.2 g, 101 mmol) in dichloromethane (500 mL) was stirred at −78° C. under a nitrogen atmosphere, and (diethylamino)sulfur trifluoride (DAST)(18.0 g, 112 mmol) was added dropwise. The solution was allowed to warm to room temperature and stirred overnight. Saturated aqueous sodium bicarbonate (150 mL) was added. The organic layer was then separated and washed sequentially with saturated aqueous sodium bicarbonate (150 mL), water (150 mL), and brine (150 mL); dried over magnesium sulfate; filtered; and concentrated under reduced pressure. The resulting oil was purified by automated flash chromatography (FLASH 65I cartridge, eluting with 10% ethyl acetate in hexane) to provide 13.7 g of tert-butyl 2-fluoro-2-methylpropylcarbamate as a light yellow oil that crystallized overnight.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A stirred solution of tert-butyl 2-hydroxy-2-methylpropylcarbamate (7.81 g, 41.3 mmol) dissolved in 300 mL of anhydrous CH2Cl2 was cooled to −78° C. under an atmosphere of N2. The reaction mixture was treated with diethylaminosulfur trifloride (DAST) (6.2 mL, 47 mmol) and allowed to warm to ambient temperature overnight. The reaction mixture was treated with saturated NaHCO3 solution and the layers were separated. The organic portion was washed successively with saturated NaHCO3 solution, H2O and brine. The organic portion was dried over Na2SO4, filtered and concentrated under reduced pressure. Chromatography (SiO2, 10% EtOAc/hexanes) gave 6.27 g of tert-butyl 2-fluoro-2-methylpropylcarbamate as an amber oil which solidified on standing.
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7.81 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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